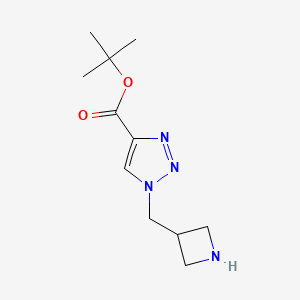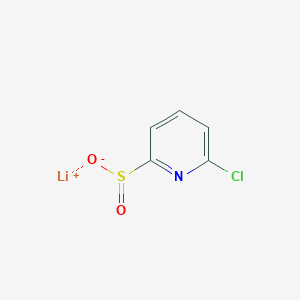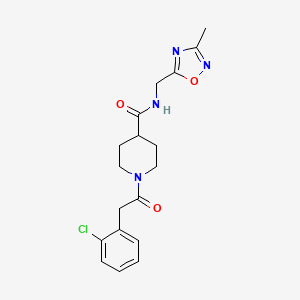
1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone, also known as BEP, is an organic compound that has been studied for its potential applications in a variety of scientific and medical research fields. BEP is a derivative of the benzodiazepine family, and is known to possess anxiolytic, sedative, and hypnotic properties. BEP has been studied for its potential use in the treatment of anxiety, insomnia, and other psychiatric disorders, as well as its potential use in the research of neurological diseases and cancer.
科学的研究の応用
Novel Radical Equivalents
- Cyano(ethoxycarbonothioylthio)methyl benzoate , a compound related to 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone, has been shown to be an effective one-carbon radical equivalent. It can introduce an acyl unit via xanthate transfer radical addition to olefins, and its adducts can be further elaborated. This property was discovered during a study that also observed a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).
Reactivity with Nucleophilic Reagents
- 1-Ethoxyisochroman , structurally similar to the target compound, demonstrates high susceptibility to attack by various nucleophilic reagents. Its reactions with alcohols and phenols, among others, produce a variety of 1-alkoxyisochromans and 1-(hydroxyphenyl) isochromans, highlighting its versatile reactivity profile (Yamato, Ishikawa, & Kobayashi, 1980).
Synthesis Methods
- The compound 3-(Aminothiocarbonylthio)propanoic acids , which shares some structural features with the target compound, has been synthesized using an improved method. This method is notable for its efficiency and is particularly useful for producing biologically active 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).
Enantioselective Catalysis
- Research on (R)-1-phenylethylamine-derived 1,4-amino alcohols showcases the use of similar structures in enantioselective catalysis. These compounds have been used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-21-15-6-4-14(5-7-15)19-10-9-16(20)13-3-8-17-18(11-13)23-12-22-17/h3-8,11,19H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBGUMZWNAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)
![3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765555.png)




![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)
![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)


![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)